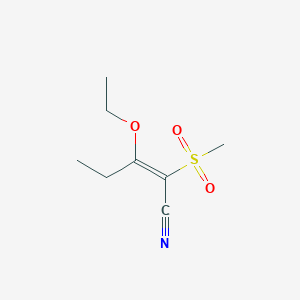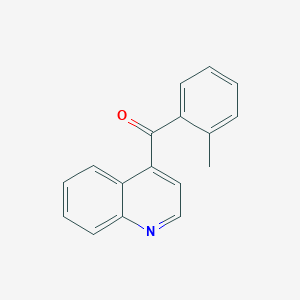![molecular formula C6H8ClN3 B1433569 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride CAS No. 1255099-34-3](/img/structure/B1433569.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
概要
説明
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is a chemical compound with the molecular weight of 157.6 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 157.6 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, including structures similar to "6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride," have been recognized for their significant pharmacological effects. These effects range from antimicrobial, antifungal, and anticancer activities to antidiabetic, anti-inflammatory, and antiviral properties. The versatility of pyrazine derivatives in drug discovery is highlighted by their potential as active pharmaceutical ingredients across a wide array of therapeutic categories. The diverse pharmacological effects of pyrazine derivatives stem from their presence in various natural and synthetic compounds, emphasizing the need for continued research to optimize their therapeutic applications (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).
Synthesis and Catalysis
Pyrazine derivatives are pivotal in the synthesis of complex heterocycles, showcasing the importance of green chemistry in creating eco-friendly pathways for the production of such compounds. The review on multi-component reactions (MCRs) indicates the atom economical and eco-friendly approaches for synthesizing fused heterocyclic derivatives, including pyrrolo-pyrazine structures. This approach not only aids in the efficient synthesis of complex molecules but also aligns with sustainable chemistry practices, offering insights into the advancement of synthetic methodologies that could potentially involve "this compound" (Dhanalakshmi et al., 2021).
Kinase Inhibition
The application of pyrazine derivatives in kinase inhibition, particularly through the scaffold of pyrazolo[3,4-b]pyridine, indicates the potential of similar compounds in targeting various kinases. These inhibitors play a crucial role in cancer therapy by modulating the activity of kinases involved in cell growth and proliferation. The versatility of pyrazine derivatives in achieving multiple kinase binding modes underscores their significance in developing targeted therapies for cancer and other diseases (Wenglowsky, 2013).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . More research is needed to elucidate the specific interactions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride with its targets.
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 suggests its potential use in treating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit anti-necroptotic activity in both human and mouse cellular assays . This activity is primarily due to its inhibitory effect on RIPK1, which plays a key role in the necroptosis pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound effectively binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-necroptotic activity without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal therapeutic dosage
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may influence its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic application .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in modulating cellular processes and achieving its therapeutic effects.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGJWDRGTWXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-34-3 | |
| Record name | 6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)


![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)









